

# Conformational Landscape of Diallylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Diallylamine

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## Introduction

**Diallylamine** (DAA), a secondary amine with two flexible allyl substituents, presents a remarkably complex and nuanced conformational landscape. Understanding the three-dimensional arrangement of its constituent atoms is crucial for predicting its reactivity, intermolecular interactions, and potential applications in chemical synthesis and drug design. This technical guide provides a comprehensive overview of the conformational analysis of **diallylamine**, drawing upon recent advanced experimental and computational studies. We present key quantitative data, detailed experimental protocols, and visualizations of the conformational relationships to serve as a core resource for researchers in the field.

The conformational space of **diallylamine** is governed by the internal rotations around four key dihedral angles, leading to a multitude of possible conformers.<sup>[1]</sup> Recent investigations combining rotational spectroscopy and high-level quantum chemical calculations have successfully characterized this intricate potential energy surface, identifying numerous stable conformers and experimentally observing the most energetically favorable forms.

## Conformational Analysis: Key Findings

Computational searches have identified a surprisingly rich conformational landscape for **diallylamine**, with 42 distinct minima existing within an energy range of approximately 22 kJ

mol<sup>-1</sup>.<sup>[2]</sup> Of these, 17 conformers are predicted to lie within a narrower and more chemically relevant range of ~7 kJ mol<sup>-1</sup>.

## Experimentally Observed Conformers

Despite the large number of predicted low-energy conformers, experimental studies using rotational spectroscopy have unequivocally identified and characterized four distinct conformers in the gas phase.<sup>[2]</sup> The relative intensities of the observed rotational transitions suggest an energy ordering of I < II < III < IV.<sup>[2]</sup> The absence of other predicted low-energy conformers in the experimental spectrum is attributed to several factors, including low population at the experimental temperature, small electric dipole moments rendering them difficult to detect, and potential conformational relaxation to more stable forms during the supersonic jet expansion.

## Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from computational and experimental studies on **diallylamine**'s conformers.

### Table 1: Calculated Relative Energies, Populations, and Dihedral Angles of the 17 Most Stable Diallylamine Conformers

Calculations performed at the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory. ZPE corrections are included in the relative energies. Population is calculated at 298 K.<sup>[1]</sup>

Conformer	$\Delta E$ (kJ mol <sup>-1</sup> )	Population (%)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	$\delta$ (°)
I	0.00	21.0	-123.1	-179.1	179.1	123.1
II	0.23	18.0	125.9	-74.0	178.1	122.8
III	1.11	9.9	-123.1	-179.5	179.5	-6.8
IV	1.34	8.4	126.6	-74.2	178.5	-7.3
V	1.83	6.2	125.7	-71.9	-62.3	114.2
VI	2.01	5.5	-123.5	-175.9	-61.2	117.2
VII	3.32	2.4	6.9	179.8	-179.8	-6.9
VIII	3.51	2.1	-10.9	-81.7	176.7	122.4
IX	3.74	1.8	-9.9	-81.5	175.3	-7.4
X	4.02	1.5	6.2	-176.6	-61.1	117.7
XI	4.38	1.2	-124.0	-178.3	-72.4	-8.0
XII	4.41	1.2	-123.5	-174.6	-69.6	-118.6
XIII	4.90	0.8	6.6	73.3	73.8	-125.1
XIV	5.34	0.6	119.3	72.3	71.8	-126.1
XV	5.42	0.6	-114.6	62.8	80.6	10.2
XVI	5.92	0.4	-123.0	-179.5	-172.4	-122.6
XVII	6.23	0.3	5.9	-179.5	-72.6	-8.1

**Table 2: Experimentally Determined Ground State Spectroscopic Parameters for the Four Observed Conformers of Diallylamine**

Parameters determined from the analysis of the rotational spectrum.

Parameter	Conformer I	Conformer II	Conformer III	Conformer IV
A (MHz)	3208.5638(12)	3707.0393(13)	3217.4261(14)	3717.152(10)
B (MHz)	1184.6213(4)	1083.7480(5)	1182.2619(5)	1081.7961(6)
C (MHz)	948.3168(4)	908.4124(5)	945.8927(5)	906.5117(7)
$\chi_{aa}$ (MHz)	-1.531(2)	0.245(2)	-1.564(3)	0.218(14)
$\chi_{bb}$ (MHz)	-0.360(3)	-1.828(3)	-0.341(3)	-1.800(17)
$\chi_{cc}$ (MHz)	1.891(3)	1.583(3)	1.905(3)	1.582(17)

## Energy Barriers and Interconversion Pathways

The stability and observation of specific conformers are also dictated by the energy barriers that separate them. Higher barriers can trap conformers in their potential energy wells, allowing for their individual characterization. For **diallylamine**, the interconversion barriers are relatively high, which prevents conformational relaxation for the four observed species in the supersonic jet.<sup>[3]</sup>

Calculations have been performed to model the interconversion pathways for some of the unobserved higher-energy conformers to the more stable, observed ones. These studies provide insight into the dynamics of the molecule.

### Table 3: Calculated Interconversion Energy Barriers

Calculations performed at the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory.<sup>[3]</sup>

Interconversion Pathway	Electronic Energy Barrier (kJ mol <sup>-1</sup> )	ZPE-corrected Barrier (kJ mol <sup>-1</sup> )
V → II	~13.1	12.3
VI → I	~13.0	12.5

## Experimental and Computational Protocols

A combination of high-resolution rotational spectroscopy and quantum chemical calculations was employed to elucidate the conformational preferences of **diallylamine**.

## Rotational Spectroscopy

The experimental investigation of **diallylamine** was conducted using Fourier Transform Microwave (FTMW) spectroscopy.

- **Sample Preparation:** A gas mixture of approximately 1% **diallylamine** in neon at a pressure of about 200 kPa was prepared at room temperature.
- **Spectrometer Setup:** The rotational spectra were recorded using two types of spectrometers:
  - A chirped-pulse (cp) FTMW spectrometer operating in the 8–18 GHz range was used for initial broadband survey scans to identify the most intense rotational transitions of the different conformers.
  - A cavity-based Balle-Flygare (BF) FTMW spectrometer was used for high-resolution measurements of the identified transitions up to 19 GHz. This allowed for the resolution of the hyperfine structure arising from the  $^{14}\text{N}$  quadrupolar nucleus, which aided in the definitive assignment of the conformers.
- **Data Analysis:** The measured transition frequencies were fitted to a Watson's S-reduced Hamiltonian to determine the rotational constants (A, B, C), centrifugal distortion constants, and the nuclear quadrupole coupling constants ( $\chi_{aa}$ ,  $\chi_{bb}$ ,  $\chi_{cc}$ ).

## Computational Methods

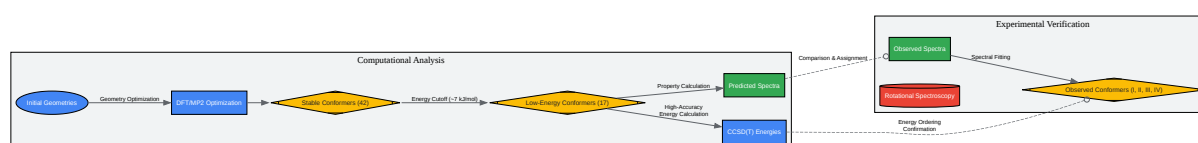
Quantum chemical calculations were instrumental in identifying the stable conformers, predicting their spectroscopic properties to guide the experimental assignments, and analyzing the factors governing their stability.<sup>[4]</sup>

- **Conformational Search:** An initial comprehensive search for conformers was performed by considering all 81 possible staggered geometries arising from the rotation around the four key dihedral angles.<sup>[4]</sup> These initial geometries were then fully optimized.
- **Geometry Optimization and Frequency Calculations:** The optimizations were carried out using two primary levels of theory:

- Density Functional Theory (DFT): The B3LYP functional with the D3(BJ) dispersion correction (B3LYP-D3(BJ)) was used.[4]
- Ab initio Møller-Plesset perturbation theory: Second-order Møller-Plesset (MP2) theory was also employed.[4]
- For both methods, the Dunning's augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set was utilized.[4]
- High-Accuracy Energy Calculations: To obtain more accurate relative energies for the most stable conformers, single-point energy calculations were performed using the highly accurate Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method with the aug-cc-pVTZ basis set on the MP2-optimized geometries.
- Analysis of Intermolecular Forces: To understand the subtle interactions that dictate the conformational preferences, Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) analyses were performed.

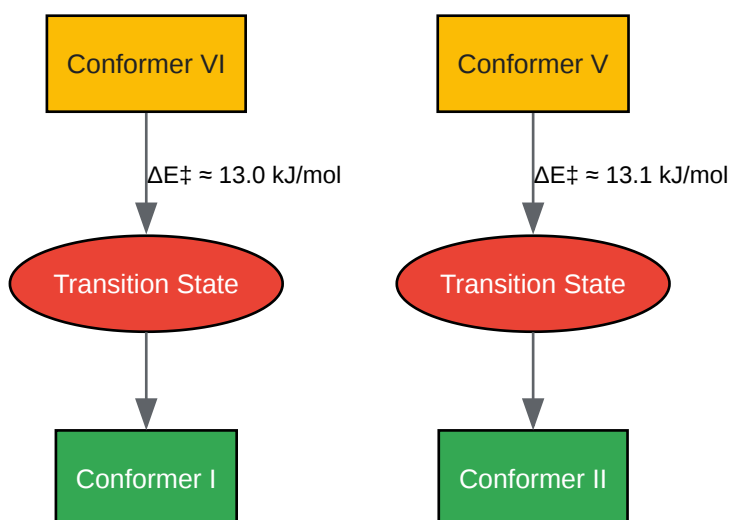
## Visualizations

The following diagrams illustrate the key concepts and workflows involved in the conformational analysis of **diallylamine**.



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Figure 1: Workflow for the identification and characterization of **diallylamine** conformers.



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